molecular formula C21H22FN3O3S B11599712 (2Z)-N-ethyl-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-ethyl-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11599712
M. Wt: 415.5 g/mol
InChI Key: LMLAXPPOLPNFGW-UHFFFAOYSA-N
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Description

(2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazinane ring, fluorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, (2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE stands out due to its unique thiazinane ring structure and the presence of both fluorophenyl and methoxyphenyl groups

Properties

Molecular Formula

C21H22FN3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-ethyl-3-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H22FN3O3S/c1-3-23-20(27)18-12-19(26)25(13-14-4-6-15(22)7-5-14)21(29-18)24-16-8-10-17(28-2)11-9-16/h4-11,18H,3,12-13H2,1-2H3,(H,23,27)

InChI Key

LMLAXPPOLPNFGW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)OC)S1)CC3=CC=C(C=C3)F

Origin of Product

United States

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